molecular formula C20H20ClN3O4S2 B2376563 Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate CAS No. 1252821-17-2

Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate

Cat. No.: B2376563
CAS No.: 1252821-17-2
M. Wt: 465.97
InChI Key: DUADDHVWADOXBK-UHFFFAOYSA-N
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Description

Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate is a useful research compound. Its molecular formula is C20H20ClN3O4S2 and its molecular weight is 465.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar structural features to the given compound often focuses on their synthesis and structural analysis. For example, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones highlight the significance of sulfur atom positioning in influencing the compounds' electronic spectra and biological activities (Zadorozhny et al., 2010). This research underscores the complexity of designing molecules with specific properties and activities by manipulating their chemical structures.

Biological Activity and Drug Design

Some derivatives of thieno[3,2-d]pyrimidine have been investigated for their biological potential, including as inhibitors of specific enzymes. For instance, pyrimidinylthiobenzoates have been studied for their role as herbicides targeting acetohydroxyacid synthase, an enzyme critical in branched-chain amino acid biosynthesis, integrating techniques like molecular docking and 3D-QSAR models (He et al., 2007). Additionally, dual thymidylate synthase and dihydrofolate reductase inhibitors have been synthesized, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2008).

Heterocyclic Chemistry and Novel Synthetic Methods

The compound's structural motif is also of interest in heterocyclic chemistry, where novel synthetic methods are developed for creating complex molecules. For example, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been explored, highlighting the versatility of thieno[2,3-c]isoquinoline scaffolds in generating pharmacologically interesting molecules (Zaki et al., 2017).

Advanced Applications in Drug Development

Further, these compounds are part of ongoing research into developing new therapeutics. The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, for instance, demonstrate the application of these compounds in creating potential anticancer drugs (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-3-4-8-24-18(26)17-14(7-9-29-17)23-20(24)30-11-16(25)22-15-10-12(21)5-6-13(15)19(27)28-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUADDHVWADOXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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